3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL
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Overview
Description
3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL is a chemical compound with the molecular formula C14H19NO. It belongs to the family of tropane alkaloids, which are known for their wide array of interesting biological activities. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors and dopamine transporters.
Biochemical Analysis
Biochemical Properties
It is known that the compound is part of the family of tropane alkaloids , which are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
As a member of the tropane alkaloids family , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the stereochemical control and purity required for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the bicyclic structure with 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL but lacks the benzyl group, resulting in different biological activities.
3-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a similar structure but with a ketone group instead of an alcohol group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and an alcohol group within the bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJTVIWVSLDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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